molecular formula C18H22O5 B025237 Bis[2-(4-methoxyphenoxy)ethyl] Ether CAS No. 104104-12-3

Bis[2-(4-methoxyphenoxy)ethyl] Ether

Cat. No. B025237
M. Wt: 318.4 g/mol
InChI Key: AJXHXSKQHBJNPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Bis(imino)pyridine Iron Complexes : Bis(imino)pyridine iron complexes with ether backbone substituents, including the methoxy derivative, have been studied. The methoxy derivative was found to be inactive for ethylene polymerization, but other bulky phenoxide or thioether derivatives showed high activities (Smit et al., 2004).

Molecular Structure Analysis

  • Hydrogen-Bonded Assemblages in Derivatives : Studies on derivatives of 2,6-bis(hydroxymethyl)phenol with various para substituents, including a methoxy group, revealed hydrogen-bonding networks and possible weak inter-sheet pi-pi interactions (Masci & Thuéry, 2002).

Chemical Reactions and Properties

  • Oxidation of Aromatic Alcohols : Bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into aromatic carboxylic acids and ketones using atmospheric dioxygen was demonstrated to be eco-friendly and efficient (Liu et al., 2018).
  • Thermal Rearrangement of Ethyl 4-Methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate : This compound undergoes skeletal rearrangement at high temperatures, forming various products from a common intermediate (Bradbury et al., 1981).

Physical Properties Analysis

  • Inert Ethereal Organic Solvent : Bis(2-methoxyethyl) ether is characterized as an inert ethereal organic solvent, primarily used as a solvent in organometallic synthesis (Gad, 2014).

Chemical Properties Analysis

  • Genetic Effects : Studies have shown that related compounds like 2-methoxyethanol and bis(2-methoxyethyl)ether can have genetic effects, particularly influencing male reproductive cells at higher concentrations (Mcgregor et al., 1983).
  • Oxidation Products and Crystal Structure : The oxidation of certain phenolic compounds in alcoholic solvents leads to benzylic ethers with interesting crystal structures and potential as intermediates for other syntheses (Jurd & Wong, 1981).

Scientific Research Applications

Polymerization Catalysts

The effects of ether and thioether backbone substituents on the polymerization behavior of ethylene have been studied using bis(imino)pyridine iron complexes. These studies revealed that certain derivatives, including those related to methoxyphenyl groups, can significantly influence the activity of catalyst systems for ethylene polymerization. Bulky phenoxides or thioether derivatives, by comparison, show high activities, highlighting the importance of the methoxy group's positioning and its impact on catalytic performance (Smit et al., 2004).

Electrochromic Devices

Research into electrochromic materials has led to the development of novel devices using triphenylamine-containing ambipolar materials with ether linkages. These materials, including derivatives with bis(4-methoxyphenyl)amino groups, have been fabricated into electrochromic devices demonstrating superior performance in terms of driving voltage, switching time, and stability compared to previous designs (Huang et al., 2017).

Organometallic Synthesis

Bis(2-methoxyethyl) ether serves as an inert ethereal organic solvent with excellent solvating properties, widely used in organometallic synthesis. Its role as a solvent and anhydrous reaction medium is crucial for facilitating various chemical reactions, though its direct relation to Bis[2-(4-methoxyphenoxy)ethyl] Ether may be less pronounced in this context (Gad, 2014).

Polymerization of Ethylene

Studies on bis(phenoxy-ether) titanium complexes as catalysts for ethylene polymerization have shown that these complexes, in combination with cocatalysts, can act as highly active single-site catalysts. They offer activities comparable to other high-performance systems and produce very high molecular weight polyethylenes, showcasing the utility of ether-containing ligands in polymerization processes (Suzuki et al., 2004).

Solubility in Supercritical Carbon Dioxide

Research into the solubility of compounds in supercritical carbon dioxide (scCO2) has been conducted, focusing on the effects of end groups, molecular weight, and size. Modifications to compounds, such as bis(2-hydroxyethyl)ether, have been explored, providing insights into solubility behavior and potential applications in scCO2 as a solvent (Chang et al., 2012).

properties

IUPAC Name

1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHXSKQHBJNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347991
Record name Bis[2-(4-methoxyphenoxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-(4-methoxyphenoxy)ethyl] Ether

CAS RN

104104-12-3
Record name Bis[2-(4-methoxyphenoxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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